molecular formula C13H10O3 B7763904 2-Phenoxybenzoic acid CAS No. 36349-67-4

2-Phenoxybenzoic acid

Cat. No.: B7763904
CAS No.: 36349-67-4
M. Wt: 214.22 g/mol
InChI Key: PKRSYEPBQPFNRB-UHFFFAOYSA-N
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Description

2-Phenoxybenzoic acid is an organic compound with the molecular formula C13H10O3. It is a derivative of benzoic acid where a phenoxy group is attached to the ortho position of the carboxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxybenzoic acid typically involves the Ullmann condensation reaction. This reaction entails the coupling of 2-chlorobenzoic acid with phenol in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is usually carried out under reflux conditions in a solvent like amyl alcohol . Microwave-assisted synthesis has also been reported, which offers higher yields and shorter reaction times .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxyl group can be reduced to an alcohol or oxidized to a more oxidized state.

    Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution: Reagents like halogens and nitrating agents under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products:

    Substitution: Halogenated or nitrated derivatives.

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Esterification: Phenoxybenzoate esters.

Scientific Research Applications

2-Phenoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Phenoxybenzoic acid
  • 2-Nitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 2,4-Dinitrobenzoic acid
  • 2-Chlorobenzoic acid

Comparison: 2-Phenoxybenzoic acid is unique due to the ortho positioning of the phenoxy group, which influences its reactivity and binding properties. Compared to its para and meta counterparts, it exhibits different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

2-phenoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKRSYEPBQPFNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10O3
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DSSTOX Substance ID

DTXSID8062286
Record name Benzoic acid, 2-phenoxy-
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Molecular Weight

214.22 g/mol
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CAS No.

2243-42-7, 36349-67-4
Record name 2-Phenoxybenzoic acid
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Record name 2-Phenoxybenzoic acid
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Record name Phenoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most common method for synthesizing 2-phenoxybenzoic acid?

A1: this compound is frequently synthesized through the Ullmann condensation. This method involves reacting 2-chlorobenzoic acid with various phenol derivatives. Microwave irradiation and dry media can enhance the yield and reaction time of this synthesis. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound (C13H10O3) is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group at the 1-position and a phenoxy group at the 2-position. []

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Various spectroscopic methods are employed to characterize this compound, including UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and LC-MS. These techniques provide insights into the compound's structure, functional groups, and purity. [, , ]

Q4: How does the presence of substituents on the aromatic rings influence the properties of this compound derivatives?

A4: Substituents significantly impact the properties of this compound derivatives. Electron-withdrawing groups are hypothesized to enhance the antimycobacterial activity of xanthones derived from this compound. [] The position of the substituent on the aromatic ring also affects the 1H and 13C NMR chemical shifts of the resulting xanthones. []

Q5: What is the significance of intramolecular hydrogen bonding in this compound?

A5: Intramolecular hydrogen bonding plays a crucial role in the conformational preference of this compound. The strength of this hydrogen bond is influenced by the electronic nature of substituents on the aromatic ring. []

Q6: Is this compound utilized in any catalytic applications?

A6: While this compound itself might not be a catalyst, it serves as a precursor for synthesizing xanthones. Different catalysts, such as sulfuric acid, Nafion-H resin, polyphosphoric acid, and phosphorus pentoxide/methanesulfonic acid, have been explored to facilitate the intramolecular Friedel-Crafts acylation of this compound derivatives into xanthones. [, , , ]

Q7: What are the potential applications of this compound derivatives in medicinal chemistry?

A7: Research suggests that this compound derivatives hold promise as potential therapeutic agents. For example, they have been investigated for their analgesic activity [], anti-inflammatory properties [, ], and as potential antimycobacterial agents []. Additionally, 5-nitro-2-phenoxybenzoic acid derivatives have been explored as inhibitors of plasminogen activator inhibitor-1. []

Q8: Are there any known structure-activity relationships for this compound derivatives?

A8: Yes, studies have shown that replacing the nitrogen atom in phenoxyanthranilic acids with oxygen or sulfur in this compound derivatives leads to a decrease in binding affinity to transthyretin (TTR). [] Additionally, the position of the carboxylic acid group on the aromatic ring influences binding affinity, with 3-phenoxybenzoic acid exhibiting stronger binding than this compound. []

Q9: Is there any information available about the environmental fate and effects of this compound?

A9: A bacterium, Sphingobium phenoxybenzoativorans sp. nov., capable of degrading this compound has been identified in pesticide-contaminated soil sediment. [] This discovery provides insights into the biodegradation potential of this compound in the environment.

Q10: What analytical methods are employed to detect and quantify this compound and its derivatives?

A10: Analytical techniques like capillary gas chromatography coupled with high-resolution mass spectrometry using negative chemical ionization have been used to detect trace levels of pyrethroid metabolites, which can be derived from compounds like this compound, in human urine. [] Additionally, in-syringe derivatization coupled with hollow fiber mediated liquid phase microextraction and gas chromatography with electron capture detection is another method employed for analyzing synthetic pyrethroid metabolites in water samples. []

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